![molecular formula C12H13N3 B14561131 3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile CAS No. 61757-75-3](/img/structure/B14561131.png)
3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyanoethyl)bicyclo[221]heptane-2,6-dicarbonitrile is an organic compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane core structure with cyanoethyl and dicarbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.
Functional Group Introduction: The cyanoethyl and dicarbonitrile groups are introduced through a series of chemical reactions, such as nucleophilic substitution and addition reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile involves its interaction with molecular targets and pathways. The cyanoethyl and dicarbonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: An unsaturated derivative with a double bond in the bicyclic ring.
Norbornadiene: Contains two double bonds in the bicyclic structure.
Bicyclo[2.2.1]heptane-2-carbonitrile: A related compound with a single nitrile group.
Uniqueness
3-(2-Cyanoethyl)bicyclo[221]heptane-2,6-dicarbonitrile is unique due to the presence of both cyanoethyl and dicarbonitrile groups, which impart distinct chemical and physical properties
Properties
CAS No. |
61757-75-3 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(2-cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile |
InChI |
InChI=1S/C12H13N3/c13-3-1-2-10-8-4-9(6-14)11(5-8)12(10)7-15/h8-12H,1-2,4-5H2 |
InChI Key |
ALZPFJVDNNLBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C#N)C(C2CCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


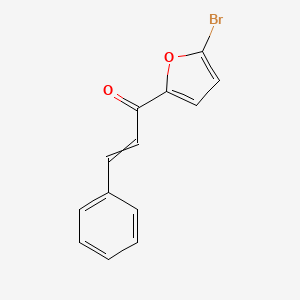
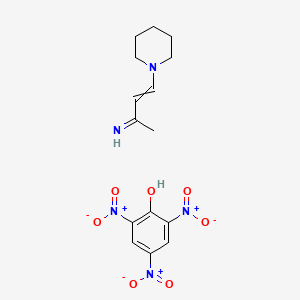
![Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro-](/img/structure/B14561071.png)
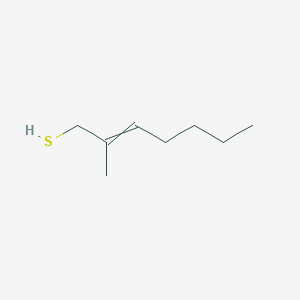
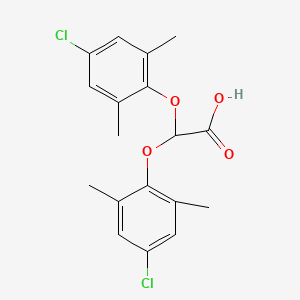


![2,5-Pyrrolidinedione, 3-chloro-1-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B14561121.png)

![[(4-Formylphenyl)azanediyl]di(propane-3,1-diyl) dimethanesulfonate](/img/structure/B14561130.png)
![Methanone, (2,4-diphenylindeno[2,1-b]pyran-9-yl)phenyl-](/img/structure/B14561132.png)
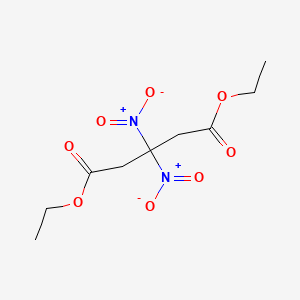

![N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14561144.png)
